3,5-Dimethylphenyl isocyanate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

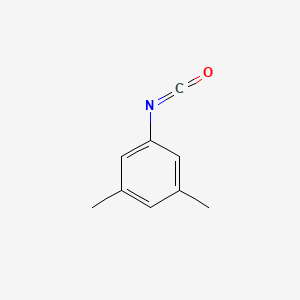

Structure

3D Structure

Propiedades

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 3,5 Dimethylphenyl Isocyanate

The synthesis of 3,5-Dimethylphenyl isocyanate is primarily achieved through established isocyanate chemistry routes, utilizing specific precursors to yield the target aromatic isocyanate. The most prevalent industrial and laboratory-scale methods involve the phosgenation of the corresponding amine and the thermal rearrangement of acyl azides.

One of the most common synthetic pathways involves the reaction of 3,5-dimethylaniline (B87155) with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as solid triphosgene (B27547). google.com In this process, the amine precursor, dissolved in a suitable inert solvent like toluene (B28343) or 1,2-dichloroethane, is typically added to a solution of phosgene. google.comprepchem.com This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which subsequently eliminates hydrogen chloride upon heating to form the isocyanate. The use of solid phosgene is often preferred as it presents fewer handling risks compared to gaseous phosgene. google.com

Another foundational method for synthesizing isocyanates is the Curtius rearrangement. This reaction involves the thermal decomposition of an acyl azide, which is typically derived from a carboxylic acid precursor. The rearrangement is a concerted process where the loss of nitrogen gas and the migration of the alkyl or aryl group occur simultaneously to form the isocyanate. This method provides a valuable alternative to phosgenation for producing aromatic isocyanates like this compound.

The selection of the synthetic route can depend on factors such as scale, available precursors, and safety considerations associated with reagents like phosgene.

Table 1: Synthetic Precursors and Methods for this compound

| Precursor Compound | Synthetic Method | Description |

|---|---|---|

| 3,5-Dimethylaniline | Phosgenation | Reaction with phosgene or a phosgene surrogate (e.g., triphosgene) in an inert solvent. google.com |

| 3,5-Dimethylbenzoic acid | Curtius Rearrangement | The carboxylic acid is converted to an acyl azide, which then undergoes thermal rearrangement to the isocyanate. |

Chromatographic Purity Assessment Hplc, Gc

The purity assessment of 3,5-Dimethylphenyl isocyanate, like other isocyanates, requires specific analytical strategies due to the high reactivity of the isocyanate group (–N=C=O). This functional group readily reacts with nucleophiles such as water and alcohols, necessitating careful sample handling and specialized chromatographic methods. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for purity analysis, often involving a derivatization step to create a more stable analyte for reliable quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of isocyanates. Direct analysis can be challenging, so indirect methods are common. These methods involve reacting the isocyanate with a derivatizing agent to form a stable urea (B33335) derivative, which can then be easily analyzed using standard reversed-phase HPLC with UV or mass spectrometry (MS) detection. epa.govelot.gr

A common procedure involves reacting the sample containing this compound with an excess of a reagent such as 1-(2-methoxyphenyl)piperazine (B120316) (MP) or di-n-butylamine. elot.grnih.gov The resulting stable urea derivative is then quantified. The purity of the original isocyanate is determined by the amount of the derivative formed. Calibration is performed using a standard of the pure, derivatized isocyanate. epa.gov

Table 2: General HPLC Conditions for Isocyanate Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Octadecylsilane (C18) elot.gr |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Dimethyl sulfoxide (B87167) mixtures epa.govnih.gov |

| Detection | UV-Diode Array Detector (DAD) or Mass Spectrometry (MS) epa.govnih.gov |

| Derivatizing Agent | 1-(2-Methoxyphenyl)piperazine (MP) or Di-n-butylamine elot.grnih.gov |

| Calibration | External standard calibration with prepared urea derivative standards epa.gov |

Gas Chromatography (GC)

Gas chromatography is another powerful tool for assessing the purity of isocyanate monomers. nih.gov Similar to HPLC, an indirect method is often employed. One such method involves derivatizing the isocyanate with an excess of di-n-butylamine. nih.gov The unreacted, excess di-n-butylamine is then quantified by GC using a flame ionization detector (FID). The amount of isocyanate in the original sample is calculated based on the amount of amine consumed in the reaction. nih.gov This indirect GC method has been shown to offer high precision. nih.gov

Direct analysis by GC-Mass Spectrometry (GC-MS) is also possible and provides structural confirmation. The mass spectrum of this compound shows a characteristic molecular ion peak that can be used for identification and quantification. nih.gov

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₉NO | nist.gov |

| Molecular Weight | 147.17 g/mol | nih.gov |

| m/z of Molecular Ion Peak | 147 | nih.gov |

| m/z of 2nd Highest Peak | 132 | nih.gov |

Synthesis and Manufacturing

Common Synthetic Routes

The most prevalent method for synthesizing aryl isocyanates, including this compound, is through the reaction of the corresponding amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.org

A typical laboratory-scale synthesis involves reacting 3,5-dimethylaniline (B87155) with triphosgene in a suitable solvent like dichloromethane. asianpubs.orgrsc.org The reaction is often carried out under controlled temperature conditions. rsc.org

Another synthetic pathway is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. This method provides an alternative to the use of highly toxic phosgene.

Hydrolysis and Related Environmental Fates

Industrial Scale Production

On an industrial scale, the production of this compound often involves the reaction of 3,5-dimethylaniline with phosgene. google.com A patented method describes the preparation of dimethylphenyl isocyanates by reacting dimethylaniline with solid phosgene in a solvent like 1,2-dichloroethane. google.com This process is reported to have a high yield and purity. google.com The reaction is typically carried out at an elevated temperature, and the product is purified by distillation under reduced pressure. google.com

Chemical Reactions and Reactivity

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isocyanate group readily reacts with nucleophiles. wikipedia.org

Reaction with Alcohols: In the presence of an alcohol, this compound forms a carbamate (B1207046) (urethane) linkage. This reaction is fundamental to the formation of polyurethanes when diisocyanates react with polyols. wikipedia.org

Reaction with Amines: Reaction with a primary or secondary amine yields a substituted urea (B33335). wikipedia.org

Reaction with Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes to produce 3,5-dimethylaniline (B87155) and carbon dioxide gas. wikipedia.orgworkplacescientifics.com This reaction is utilized in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.orgworkplacescientifics.com

Synthesis of Cellulose (B213188) Tris(3,5-dimethylphenylcarbamate) (CDMPC) Derivatives

Cyclization Reactions

Isocyanates can undergo self-reaction, particularly in the case of diisocyanates, to form cyclic trimers known as isocyanurates. wikipedia.org

Use as a Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is used to introduce the 3,5-dimethylphenylcarbamoyl group into molecules, which is particularly useful for derivatizing alcohols and amines. This derivatization is often employed to create chiral stationary phases for HPLC. chemicalbook.comfishersci.co.ukthermofisher.com For instance, cellulose and amylose (B160209) can be derivatized with this compound to produce effective CSPs for the separation of enantiomers. mdpi.comnih.gov It is also used in the synthesis of various organic compounds, including aryl amides, through copper-catalyzed reactions with organoboronic esters. researchgate.net

Applications in Research and Industry

Role in Polymer Chemistry

While diisocyanates are the primary building blocks for polyurethanes, monofunctional isocyanates like this compound play a role in controlling polymer chain length and in the modification of polymer properties. It is used in the synthesis of polyurethane-based materials where specific end-capping or functionalization is required.

Application in the Synthesis of Chiral Stationary Phases

A significant application of this compound is in the field of analytical chemistry, specifically in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). chemicalbook.comfishersci.co.ukthermofisher.com Polysaccharides such as cellulose (B213188) and amylose (B160209) are derivatized with this compound to create CSPs that can effectively separate enantiomers of a wide range of chiral compounds. mdpi.comnih.govjst.go.jp The resulting carbamate (B1207046) derivatives provide the necessary chiral recognition sites for separation. nih.govjst.go.jp

Use as an Intermediate in Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity allows for the introduction of the 3,5-dimethylphenylamino carbonyl group into various substrates. This is utilized in the synthesis of fine chemicals and in the development of new synthetic methodologies. researchgate.netresearchgate.net

Q & A

Basic: What are the recommended methods for synthesizing 3,5-dimethylphenyl isocyanate derivatives in laboratory settings?

Methodological Answer:

this compound is commonly synthesized via carbamoylation reactions. A validated approach involves reacting cellulose or other hydroxyl-bearing substrates with this compound in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., argon). Pyridine is often used as a catalyst to enhance reactivity . For example, regioselective functionalization of cellulose at the C6 position can be achieved by first introducing a phenyl carbonate group via phenyl chloroformate, followed by aminolysis with enantiopure amines . Key parameters include:

- Reagent Ratios: 1.5 equivalents of phenyl chloroformate and this compound per hydroxyl group.

- Reaction Time: 12 hours for carbonate formation, followed by 24 hours for carbamoylation.

- Purification: Column chromatography or precipitation in non-solvents (e.g., methanol) .

Basic: How can researchers ensure safe handling and storage of this compound given its reactivity?

Methodological Answer:

Due to its high reactivity and toxicity (Risk Phrases: R20/21/22, R36/37/38), strict protocols are required:

- Storage: Under nitrogen/argon at 0–6°C in sealed, amber glass containers to prevent moisture ingress .

- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, goggles, lab coats). Avoid contact with amines, alcohols, or water to prevent exothermic reactions .

- Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to limit toxic gas release .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR in CDCl confirm the isocyanate group (δ ~120–125 ppm for ) and methyl substituents (δ 2.3 ppm for ) .

- FTIR: A sharp peak at ~2270 cm (N=C=O stretch) is diagnostic .

- Mass Spectrometry: Exact mass = 147.0684 g/mol (CHNO); ESI-MS in positive ion mode confirms molecular ion [M+H] .

Advanced: How can regioselective functionalization of cellulose derivatives using this compound be optimized for chiral separations?

Methodological Answer:

Regioselectivity is achieved via a two-step protocol:

Oxycarbonylation: Introduce a phenyl carbonate at C6 using phenyl chloroformate.

Aminolysis: Replace the carbonate with chiral amines (e.g., α-phenylethylamine) while carbamoylating C2/C3 with this compound .

- Key Metrics: Degree of substitution (DS) for carbamate groups (target DS = 2.05 for C2/C3) is quantified via CP/MAS NMR .

- Performance: Chiral stationary phases (CSPs) derived from this method show enhanced enantioselectivity for racemic mixtures compared to tris-carbamate references .

Advanced: What strategies exist to mitigate premature reactions of the isocyanate group during polymer modification?

Methodological Answer:

To control reactivity:

- Blocking Agents: Temporarily protect the NCO group with thermally labile blocking agents (e.g., 3,5-pyrrazole), which dissociate at 130°C for controlled post-polymerization modifications .

- Solvent Choice: Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis.

- Catalyst Modulation: Add Lewis acids (e.g., ZnCl) to slow reaction kinetics in multi-component systems .

Advanced: How do structural modifications of this compound impact enantioselectivity in HPLC stationary phases?

Methodological Answer:

The methyl groups at the 3,5-positions enhance steric and π-π interactions in CSPs. Comparative studies show:

- Substituent Effects: Bulky groups (e.g., trifluoromethyl) reduce enantioselectivity due to excessive steric hindrance, while methyl groups balance selectivity and analyte diffusion .

- Chromatographic Data: For teicoplanin-based CSPs modified with this compound, resolution (R) for chiral acids improves by 15–20% compared to unmodified phases .

- Method Optimization: Adjust mobile phase composition (e.g., hexane/isopropanol ratios) to fine-tune retention times and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.